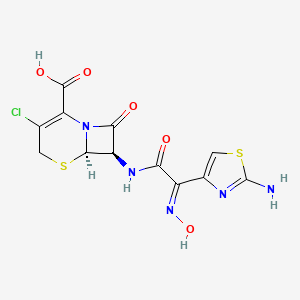

LY 215891

描述

Structure

3D Structure

属性

CAS 编号 |

68403-79-2 |

|---|---|

分子式 |

C12H10ClN5O5S2 |

分子量 |

403.8 g/mol |

IUPAC 名称 |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C12H10ClN5O5S2/c13-3-1-24-10-6(9(20)18(10)7(3)11(21)22)16-8(19)5(17-23)4-2-25-12(14)15-4/h2,6,10,23H,1H2,(H2,14,15)(H,16,19)(H,21,22)/b17-5+/t6-,10-/m1/s1 |

InChI 键 |

CUCQDDZYZNBQFE-LKAFLBCBSA-N |

手性 SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)C(=O)O)Cl |

规范 SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

7-(((2-aminothiazol-4-yl)hydroximinoacetyl)amino)-3-chloro-3-cephem-4-carboxylic acid LY 215891 LY-215891 LY215891 |

产品来源 |

United States |

Foundational & Exploratory

Galunisertib target pathway and downstream effects

An In-depth Technical Guide to Galunisertib: Target Pathway and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galunisertib (also known as LY2157299) is a potent and selective, orally bioavailable small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGFβRI) kinase.[1][2][3] The TGF-β signaling pathway, often dysregulated in various pathologies including cancer and fibrosis, plays a dual role in tumorigenesis, acting as a tumor suppressor in early stages and a promoter of tumor progression in advanced stages.[4][5] Galunisertib abrogates the canonical TGF-β pathway by preventing the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting their nuclear translocation and subsequent regulation of target gene expression.[3][4][6] This inhibition leads to a cascade of downstream effects, including the suppression of tumor cell migration, invasion, and Epithelial-to-Mesenchymal Transition (EMT), reversal of TGF-β-mediated immunosuppression, and anti-fibrotic activity.[7][8][9] This technical guide provides a comprehensive overview of Galunisertib's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and illustrates the core signaling pathways.

The TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][3] Its signaling is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII). This binding recruits and phosphorylates the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[2][10]

The activated TGFβRI kinase then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[3][6] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4.[5][11] This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of hundreds of target genes that control cellular functions.[5][11] In addition to this canonical pathway, TGF-β can also signal through non-canonical, SMAD-independent pathways such as the MAPK and PI3K/AKT routes.[5][11]

Galunisertib's Core Mechanism of Action

Galunisertib is a selective, ATP-mimetic inhibitor that directly targets the serine/threonine kinase domain of TGFβRI (ALK5).[2][11] By binding to the ATP-binding pocket of the receptor's intracellular domain, Galunisertib prevents the phosphorylation and subsequent activation of SMAD2 and SMAD3, effectively halting the downstream signaling cascade.[3][4] This action is highly specific to the canonical pathway, abrogating the primary mechanism through which TGF-β exerts its effects in cancer progression.[3][6] While its primary impact is on the canonical SMAD pathway, studies have shown that Galunisertib can also modulate non-canonical pathways, including PI3K/AKT/mTOR and MAPK, to varying degrees in different cell models.[5][11][12]

Downstream Effects of Galunisertib

The inhibition of TGFβRI by Galunisertib leads to significant and pleiotropic downstream consequences at both the cellular and tissue levels.

Cellular-Level Effects

-

Inhibition of EMT and Migration: Galunisertib blocks TGF-β-induced Epithelial-to-Mesenchymal Transition (EMT), a process critical for cancer cell invasion and metastasis.[4][8] This is evidenced by the restoration of epithelial markers like E-cadherin and the reduction of mesenchymal markers.[8] Consequently, it inhibits tumor cell migration and invasion in various preclinical models.[2][7]

-

Induction of Apoptosis and Inhibition of Proliferation: While not a primary cytotoxic agent, Galunisertib can induce apoptosis and inhibit proliferation, particularly when used in combination with other therapies like sorafenib in hepatocellular carcinoma (HCC) models.[5][11]

-

Reversal of Drug Resistance: TGF-β signaling is implicated in resistance to chemotherapy and targeted agents.[13] By inhibiting this pathway, Galunisertib has been shown to restore sensitivity to drugs like 5-FU and EGFR inhibitors in resistant cell lines.[13]

Effects on the Tumor Microenvironment (TME)

-

Immune Modulation: TGF-β is a potent immunosuppressive cytokine in the TME.[2][4] Galunisertib reverses this suppression by blocking the inhibitory effects of TGF-β on T-cell proliferation and function.[2][14] It can rescue CD8+ T cells from suppression mediated by both TGF-β and regulatory T cells (Tregs).[10] This immunomodulatory effect provides a strong rationale for its combination with checkpoint inhibitors like anti-PD-L1, where synergy has been observed in preclinical models.[2][10]

-

Anti-Fibrotic Activity: In fibrotic diseases and in the desmoplastic stroma of tumors, TGF-β drives the activation of fibroblasts and the excessive deposition of extracellular matrix (ECM) components like collagen.[9][15] Galunisertib demonstrates significant anti-fibrotic effects by inhibiting SMAD2 phosphorylation, which leads to decreased transcription of genes encoding collagens and other ECM proteins.[15][16]

Quantitative Analysis of Galunisertib's Potency

The potency of Galunisertib has been quantified through various in vitro assays, measuring its ability to inhibit specific kinases and cellular processes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

Table 1: In Vitro Kinase Inhibition Profile of Galunisertib

| Target Kinase | IC50 (nM) | Reference |

|---|---|---|

| TGFβRI (ALK5) | 172 | [7][14] |

| TGFβRI (ALK5) | 56 | [17][18] |

| ALK4 (ACVR1B) | 77.7 - 80 | [7][14] |

| TGFβRII | 210 | [7] |

| ALK6 (BMPR1B) | 470 | [7] |

| ACVR2B | 690 |[7] |

Table 2: Cellular Potency of Galunisertib (Inhibition of pSMAD)

| Cell Line | Assay Endpoint | IC50 (µM) | Reference |

|---|---|---|---|

| NIH3T3 | TGFβ-induced pSMAD | 0.064 | [7] |

| 4T1-LP (Murine Breast Cancer) | TGFβ1-induced pSMAD | 1.765 | [7] |

| EMT6-LM2 (Murine Breast Cancer) | TGFβ1-induced pSMAD | 0.894 |[7] |

Key Experimental Protocols

Protocol: pSMAD Inhibition Assay via Western Blot

This protocol outlines the general steps to quantify the inhibition of TGF-β-induced SMAD2 phosphorylation in a cell culture model.

1. Cell Culture and Treatment:

- Plate cells (e.g., HaCaT, A549, or specific cancer cell lines) in 6-well plates and grow to 70-80% confluency.

- Starve cells in serum-free media for 4-6 hours to reduce basal signaling.

- Pre-treat cells with varying concentrations of Galunisertib (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 1-2 hours.

- Stimulate the cells with a predetermined concentration of recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

2. Protein Extraction:

- Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

- Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant containing the total protein.

3. Protein Quantification and Sample Preparation:

- Determine protein concentration using a BCA or Bradford assay.

- Normalize all samples to the same protein concentration.

- Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE and Western Blotting:

- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

- Perform electrophoresis to separate proteins by size.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2 overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be probed.

- Wash the membrane three times with TBST.

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

5. Detection and Analysis:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Visualize the protein bands using a chemiluminescence imaging system.

Perform densitometric analysis to quantify the band intensities. Calculate the ratio of pSMAD2 to total SMAD2 for each condition and normalize to the TGF-β1 stimulated control.

Caption: Experimental Workflow for pSMAD Inhibition Western Blot Assay. Protocol: In Vitro Cell Migration (Scratch) Assay

This assay provides a straightforward method to assess the impact of Galunisertib on TGF-β-induced cell migration.

1. Cell Seeding:

- Seed cells (e.g., U87MG glioblastoma cells) in a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[8]

2. Creating the "Scratch":

- Once the monolayer is confluent, use a sterile 200 µL pipette tip to create a straight, clear "scratch" or gap in the center of the well.

- Wash the wells gently with PBS to remove detached cells and debris.

3. Treatment:

- Replace the PBS with fresh low-serum media containing the different treatment conditions:

- Vehicle Control

- TGF-β1 alone

- TGF-β1 + varying concentrations of Galunisertib

- Galunisertib alone

4. Imaging and Analysis:

- Immediately after adding the treatment media, capture an image of the scratch in each well using a microscope with a camera. This is the 0-hour time point.

- Incubate the plate at 37°C.

- Capture additional images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

- Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time relative to the 0-hour image. Compare the closure rates between different treatment groups.

Conclusion

Galunisertib is a first-in-class inhibitor of the TGFβRI kinase that effectively blocks the canonical SMAD signaling pathway.[7] Its mechanism of action translates into a wide range of anti-tumorigenic effects, including the inhibition of metastasis-driving processes like EMT and the potent reversal of immune suppression within the tumor microenvironment.[2][8] The quantitative data underscore its potency and selectivity. The preclinical and clinical evidence gathered to date supports the continued investigation of Galunisertib, particularly in combination with immunotherapy and other targeted agents, as a promising strategy for treating advanced cancers and fibrotic diseases.[10][19]

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Galunisertib used for? [synapse.patsnap.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Galunisertib Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts [mdpi.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Galunisertib synergistically potentiates the doxorubicin-mediated antitumor effect and kickstarts the immune system against aggressive lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Galunisertib | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 15. Evaluating the antifibrotic potency of galunisertib in a human ex vivo model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. onclive.com [onclive.com]

The Role of LY2157299 (Galunisertib) in the Inhibition of TGF-β Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) signaling is a critical pathway that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] In the context of cancer, the TGF-β pathway exhibits a dual role. In the early stages of tumorigenesis, it acts as a tumor suppressor. However, in advanced malignancies, it paradoxically promotes tumor progression, invasion, metastasis, and immune evasion.[1][2] This pivotal role in cancer pathology has made the TGF-β signaling pathway an attractive target for therapeutic intervention.

LY2157299, also known as galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta Receptor I (TGF-βRI) kinase.[2][3] By targeting this key receptor, LY2157299 effectively abrogates the downstream signaling cascade, thereby inhibiting the pro-tumorigenic effects of TGF-β. This technical guide provides an in-depth overview of the mechanism of action of LY2157299, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action of LY2157299

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β Receptor II (TGF-βRII), a constitutively active serine/threonine kinase. This binding event recruits and activates TGF-βRI (also known as ALK5), leading to the phosphorylation of the GS domain of TGF-βRI. The activated TGF-βRI then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[4]

Once phosphorylated, SMAD2 and SMAD3 form a complex with the common mediator SMAD4. This SMAD complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of a multitude of target genes involved in cell cycle control, apoptosis, epithelial-mesenchymal transition (EMT), and immune suppression.[4]

LY2157299 functions as an ATP-mimetic inhibitor, competing with ATP for binding to the kinase domain of TGF-βRI.[5] This competitive inhibition prevents the autophosphorylation of TGF-βRI and its subsequent phosphorylation of SMAD2 and SMAD3.[6] Consequently, the entire downstream signaling cascade is blocked, leading to the inhibition of TGF-β-mediated cellular responses.

Quantitative Data on LY2157299 Activity

The inhibitory potency and selectivity of LY2157299 have been characterized in a variety of in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of LY2157299

| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| TGF-βRI (ALK5) | Autophosphorylation | 56 | - | [6] |

| TGF-βRI (T204D) | Autophosphorylation | 50 | 86 | [4] |

| TGF-βRII | Autophosphorylation | 2000 | - | [4] |

| TGF-βRII | Binding Assay | 430 | - | [4] |

| ALK4/ACVR1B | Kinase Assay | 80 | - | [4] |

| ALK6/BMPR1B | Kinase Assay | 470 | - | [4] |

| ACVR2B | Kinase Assay | 690 | - | [4] |

Table 2: Cellular Activity of LY2157299

| Assay | Cell Line | Endpoint | IC50 (µM) | Reference |

| pSMAD2 Inhibition | NIH3T3 | ELISA | 0.064 | [4] |

| pSMAD2 Inhibition | 4T1-LP | ELISA | 1.77 | [4] |

| pSMAD2 Inhibition | EMT6-LM2 | ELISA | 0.89 | [4] |

| TGF-β-induced Proliferation | NIH3T3 | [3H]Thymidine incorporation | 0.396 | [4] |

| SMAD2/3 Reporter Gene | HEK293 | Luciferase Activity | 0.221 | [4] |

| SMAD1/5/8 Reporter Gene | HEK293 | Luciferase Activity | >10 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of LY2157299.

TGF-βRI (ALK5) Autophosphorylation Kinase Assay

This assay measures the ability of LY2157299 to inhibit the kinase activity of TGF-βRI.

-

Materials:

-

Recombinant human TGF-βRI (ALK5) kinase domain (constitutively active T204D mutant).

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[7]

-

[γ-³³P]ATP or ADP-Glo™ Kinase Assay Kit (Promega).

-

Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.

-

LY2157299 (serial dilutions).

-

96-well plates.

-

Filter paper (for radiolabeled assay) or luminometer (for ADP-Glo™ assay).

-

-

Protocol (Radiolabeled Filter Binding Assay):

-

Prepare a reaction mixture in a 96-well plate containing kinase buffer, the substrate, and a serial dilution of LY2157299 or vehicle (DMSO).

-

Initiate the reaction by adding the TGF-βRI enzyme and [γ-³³P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 3% phosphoric acid.

-

Spot a portion of the reaction mixture onto P81 phosphocellulose filter paper.

-

Wash the filter paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percent inhibition for each LY2157299 concentration and determine the IC50 value using non-linear regression analysis.

-

pSMAD2/3 ELISA

This cell-based assay quantifies the inhibition of TGF-β-induced SMAD2/3 phosphorylation by LY2157299.

-

Materials:

-

Cancer cell line of interest (e.g., 4T1-LP, EMT6-LM2).[4]

-

Cell culture medium and supplements.

-

Recombinant human TGF-β1.

-

LY2157299 (serial dilutions).

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

pSMAD2/3 and total SMAD2/3 ELISA kits (e.g., PathScan® Phospho-SMAD2/SMAD3 Sandwich ELISA Kit).[8][9]

-

96-well microplate reader.

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with a serial dilution of LY2157299 or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them using the provided lysis buffer.

-

Perform the pSMAD2/3 and total SMAD2/3 ELISA according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Normalize the pSMAD2/3 signal to the total SMAD2/3 signal.

-

Calculate the percent inhibition of SMAD2/3 phosphorylation for each LY2157299 concentration and determine the IC50 value.

-

Cell Proliferation Assay

This assay assesses the effect of LY2157299 on TGF-β-mediated changes in cell proliferation.

-

Materials:

-

NIH3T3 fibroblast cells.[4]

-

Cell culture medium and supplements.

-

Recombinant human TGF-β1.

-

LY2157299 (serial dilutions).

-

[³H]Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, WST-1).

-

96-well plates.

-

Scintillation counter or microplate reader.

-

-

Protocol ([³H]Thymidine Incorporation):

-

Seed NIH3T3 cells in a 96-well plate.

-

Treat the cells with TGF-β1 in the presence of a serial dilution of LY2157299 or vehicle (DMSO) for 48 hours.

-

Pulse-label the cells with [³H]Thymidine for the final 4-6 hours of incubation.

-

Harvest the cells onto a glass fiber filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of TGF-β-induced proliferation and determine the IC50 value.

-

In Vitro Tumor Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of LY2157299 on the migratory capacity of cancer cells.

-

Materials:

-

Human U87MG glioblastoma cells.[4]

-

Cell culture medium and supplements.

-

Recombinant human TGF-β1.

-

LY2157299.

-

Culture inserts or a sterile 200 µL pipette tip.

-

Microscope with a camera.

-

-

Protocol:

-

Seed U87MG cells in a 6-well plate and grow them to a confluent monolayer.

-

Create a "wound" or scratch in the monolayer using a pipette tip or by removing a culture insert.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing TGF-β1 and different concentrations of LY2157299 or vehicle (DMSO).

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours.

-

Measure the width of the wound at different time points using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure and determine the inhibitory effect of LY2157299.

-

TGF-β-Mediated Immune Suppression of T-cells

This assay assesses the ability of LY2157299 to reverse the immunosuppressive effects of TGF-β on T-cell function.

-

Materials:

-

Primary human or murine CD4+ or CD8+ T-cells and regulatory T-cells (Tregs).

-

T-cell activation beads (anti-CD3/CD28).

-

Recombinant human TGF-β1.

-

LY2157299.

-

CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assays.

-

ELISA kits for IFN-γ and Granzyme B.

-

Flow cytometer.

-

-

Protocol (T-cell Proliferation):

-

Isolate T-cells and Tregs from peripheral blood or spleen.

-

Label effector T-cells with CFSE.

-

Co-culture CFSE-labeled effector T-cells with Tregs at a specific ratio.

-

Stimulate the co-culture with anti-CD3/CD28 beads in the presence of TGF-β1 and varying concentrations of LY2157299.

-

Culture the cells for 3-5 days.

-

Analyze CFSE dilution in the effector T-cell population by flow cytometry to measure proliferation.

-

Determine the ability of LY2157299 to restore T-cell proliferation in the presence of TGF-β and Tregs.

-

Animal Xenograft Model for Tumor Growth Inhibition

This in vivo assay evaluates the anti-tumor efficacy of LY2157299.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Human tumor cell line (e.g., Calu6 lung cancer cells).[4]

-

LY2157299 formulated for oral gavage.

-

Calipers for tumor measurement.

-

-

Protocol:

-

Subcutaneously implant human tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer LY2157299 or vehicle control orally at a predetermined dose and schedule (e.g., 75 mg/kg, twice daily).[4]

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pSMAD levels).

-

Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of LY2157299.

-

Visualizations

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the inhibitory action of LY2157299.

Experimental Workflow Diagram: pSMAD2/3 ELISA

Caption: Workflow for determining pSMAD2/3 inhibition by LY2157299 using ELISA.

Conclusion

LY2157299 (galunisertib) is a well-characterized, potent, and selective inhibitor of the TGF-βRI kinase. By effectively blocking the canonical SMAD signaling pathway, it demonstrates significant anti-tumor activity in a range of preclinical models. Its mechanism of action involves the inhibition of SMAD2/3 phosphorylation, leading to the suppression of TGF-β-mediated cell migration, proliferation, and immune evasion. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on TGF-β signaling and its therapeutic targeting in oncology. Further clinical investigation of LY2157299, both as a monotherapy and in combination with other anti-cancer agents, is warranted to fully elucidate its therapeutic potential.

References

- 1. In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 2. oncotarget.com [oncotarget.com]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. Phospho-SMAD2/3 ELISA Kit (Ser465/467)/SMAD3 (Ser423/425) | Cell Signaling Technology [cellsignal.com]

- 9. PathScan® Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) Sandwich ELISA Kit (#12001) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

The Discovery and Development of Galunisertib (LY2157299): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGF-βRI) kinase. Developed by Eli Lilly and Company, it represents a significant effort to therapeutically target the TGF-β signaling pathway, a critical regulator of numerous cellular processes that is often dysregulated in cancer. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical investigation of Galunisertib. It details the mechanism of action, key experimental methodologies, and a summary of its pharmacological properties, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting the TGF-β Pathway

The TGF-β signaling pathway plays a dual role in cancer. In early-stage tumors, it can act as a tumor suppressor. However, in advanced cancers, TGF-β often switches to a pro-tumorigenic role, promoting tumor growth, invasion, metastasis, angiogenesis, and immune evasion[1]. The multifaceted role of TGF-β in cancer progression has made it an attractive, albeit challenging, therapeutic target. Galunisertib was developed to specifically inhibit the TGF-βRI kinase (also known as ALK5), thereby blocking the canonical signaling cascade initiated by all three TGF-β ligands (TGF-β1, TGF-β2, and TGF-β3)[2][3].

Discovery and Preclinical Development

Lead Identification and Optimization

Galunisertib was identified through a focused drug discovery program aimed at developing selective small molecule inhibitors of the TGF-βRI kinase[1]. A large library of compounds was screened in vitro, leading to the identification of several promising chemical series. Structure-based drug design and the analysis of structure-activity relationships were instrumental in optimizing the potency and selectivity of these initial hits, ultimately leading to the selection of LY2157299[4].

Mechanism of Action

Galunisertib is an ATP-competitive inhibitor of the TGF-βRI kinase. By binding to the kinase domain of TGF-βRI, it prevents the phosphorylation and subsequent activation of the downstream signaling molecules, SMAD2 and SMAD3. This abrogation of the canonical TGF-β pathway is the primary mechanism through which Galunisertib exerts its anti-tumor effects[1][2][3].

Data Presentation

Table 1: In Vitro Activity of Galunisertib

| Assay | Cell Line/Target | IC50 Value | Reference |

| TGF-βRI Kinase Autophosphorylation | TGF-βRI (T204D mutant) | 51 nM | [5] |

| TGF-βRI Kinase Inhibition | TGF-βRI/Alk5 | 172 nM | [1] |

| TGF-βRII Kinase Inhibition | TGF-βRII | 2 µM | [1] |

| ALK4/ACVR1B Inhibition | ALK4/ACVR1B | 80 nM | [1] |

| p3TP-Lux Reporter Assay | Mv1Lu | 251 nM | [1] |

| pSMAD Inhibition | NIH3T3 | 64 nM | [6] |

| pSMAD Inhibition | Mv1Lu | 176 nM | [6] |

| pSMAD Inhibition | 4T1-LP | 1.765 µM | [1] |

| pSMAD Inhibition | EMT6-LM2 | 0.8941 µM | [1] |

| TGF-β Induced Proliferation | NIH3T3 | 396 nM | [6] |

Table 2: In Vivo Anti-Tumor Efficacy of Galunisertib

| Cancer Model | Dosing Regimen | Primary Outcome | Result | Reference |

| MX1 Breast Cancer Xenograft | 75 mg/kg BID | Tumor Growth Delay | 10.3 ± 4.3 days (p=0.014) | [1][7] |

| Calu6 NSCLC Xenograft | 75 mg/kg BID | Tumor Growth Delay | 8.3 ± 2.6 days (p=0.034) | [1][7] |

| 4T1 Syngeneic Breast Cancer | 75 mg/kg BID | Tumor Growth Delay | 13 ± 2.4 days (p<0.01) | [1][7] |

| 4T1 Syngeneic Breast Cancer | 75 mg/kg BID | Increased Survival | 4.5 days (p=0.01) | [1][7] |

| U87MG Glioblastoma Xenograft (with Lomustine) | 25 mg/kg (Galunisertib) + 30 mg/kg (Lomustine) | Tumor Volume Reduction | Significant reduction vs. either agent alone (p<0.001) | [1][7] |

Table 3: Pharmacokinetic Parameters of Galunisertib in Humans (Phase 1 Study)

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 2 hours | [8] |

| Elimination Half-life (t1/2) | ~8 hours | [8][9] |

| Dosing Regimen in Clinical Trials | 150 mg BID, 14 days on/14 days off | [10] |

Experimental Protocols

TGF-βRI Kinase Inhibition Assay (Autophosphorylation)

Objective: To determine the in vitro potency of Galunisertib in inhibiting the kinase activity of TGF-βRI.

Methodology:

-

A constitutively active mutant of the human TGF-βRI kinase domain (T204D) is expressed and purified.

-

The kinase reaction is performed in a buffer containing the purified kinase, ATP, and a substrate.

-

Galunisertib at various concentrations is added to the reaction mixture.

-

The reaction is incubated to allow for autophosphorylation of the kinase.

-

The level of phosphorylation is quantified, typically using a filter binding assay or an ELISA-based method to measure the incorporation of radiolabeled phosphate or to detect the phosphorylated substrate, respectively.

-

IC50 values are calculated from the dose-response curves.[1]

Western Blot for SMAD2 Phosphorylation

Objective: To assess the ability of Galunisertib to inhibit TGF-β-induced SMAD2 phosphorylation in cultured cells.

Methodology:

-

Cancer cell lines (e.g., 4T1-LP, EMT6-LM2) are seeded in culture plates and allowed to adhere.

-

Cells are pre-treated with increasing concentrations of Galunisertib for a specified time.

-

Cells are then stimulated with a recombinant TGF-β1 ligand to induce SMAD2 phosphorylation.

-

Following stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentrations of the lysates are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated SMAD2 (pSMAD2) and total SMAD2.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the pSMAD2 band is normalized to the total SMAD2 band to determine the percent inhibition of phosphorylation.[1][11]

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Galunisertib in a preclinical in vivo model.

Methodology:

-

Human tumor cells (e.g., MX1, Calu6) are subcutaneously injected into immunocompromised mice.

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Galunisertib is administered orally, typically twice daily (BID), at a specified dose (e.g., 75 mg/kg). The control group receives a vehicle control.

-

Tumor volume is measured regularly using calipers.

-

Animal body weight is monitored as an indicator of toxicity.

-

At the end of the study, or when tumors reach a predetermined size, animals are euthanized, and tumors may be harvested for further analysis (e.g., pharmacodynamic studies).

-

Tumor growth delay and changes in survival are calculated to assess efficacy.[1][4][7][12]

Visualizations

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the inhibitory action of Galunisertib.

Drug Development Workflow

Caption: Simplified workflow for the development of Galunisertib.

Clinical Trial Design Example

References

- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Population pharmacokinetics and exposure-overall survival analysis of the transforming growth factor-β inhibitor galunisertib in patients with pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. oncotarget.com [oncotarget.com]

- 12. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

LY2157299 (Galunisertib): A Selective TGF-βRI Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Transforming growth factor-beta (TGF-β) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration. While it acts as a tumor suppressor in the early stages of cancer, in advanced stages, it can paradoxically promote tumor progression, metastasis, and immunosuppression. This dual role makes the targeted inhibition of TGF-β signaling a compelling therapeutic strategy. LY2157299, also known as galunisertib, is a potent and selective small molecule inhibitor of the TGF-β type I receptor (TGF-βRI) kinase, also known as activin receptor-like kinase 5 (ALK5). By blocking the kinase activity of TGF-βRI, galunisertib prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling cascade.[1][2][3] This technical guide provides a comprehensive overview of LY2157299, including its mechanism of action, quantitative data on its potency, detailed experimental protocols for its evaluation, and a typical preclinical workflow.

Core Data Presentation

Biochemical and Cellular Potency of LY2157299

| Target | Assay Type | IC50 (nM) | Source |

| TGF-βRI (ALK5) | Kinase Assay | 56 | [4][5] |

| TGF-βRI (ALK5) | Kinase Assay | 172 | [6] |

| ALK4 (ACVR1B) | Kinase Assay | 77.7 | |

| TGF-βRII | Kinase Assay | 210 | [6] |

| ALK6 (BMPR1B) | Kinase Assay | 470 | |

| ACVR2B | Kinase Assay | 690 | |

| MINK | Kinase Assay | sub-micromolar | |

| 4T1-LP cells (pSMAD) | Cell-based Assay | 1765 | [6] |

| EMT6-LM2 cells (pSMAD) | Cell-based Assay | 894.1 | [6] |

Preclinical Pharmacokinetics of LY2157299

| Species | Dosing | Key Findings | Source |

| Mice | 25 mg/kg, single oral gavage | Time-dependent inhibition of pSMAD in tumors | [7] |

| Mice (EMT6-LM2 tumor) | 2.7, 8.3, 25, 75, 150 mg/kg, single oral dose | Dose-dependent inhibition of pSMAD | [7] |

| Mice (Calu6 tumor) | 2.7, 8.3, 25, 75, 150 mg/kg, single oral dose | Dose-dependent inhibition of pSMAD | [7] |

| Rat | Not specified | Correlation between pSMAD inhibition in tumors and PBMCs | [7][8] |

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway and Inhibition by LY2157299

Caption: TGF-β signaling pathway and the inhibitory action of LY2157299.

Preclinical Development Workflow for a TGF-βRI Kinase Inhibitor

Caption: A typical preclinical workflow for the development of a kinase inhibitor.

Experimental Protocols

TGF-βRI (ALK5) Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of TGF-βRI by measuring the amount of ADP produced during the phosphorylation of a substrate.

Materials:

-

Recombinant human TGF-βRI (ALK5) enzyme

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

ATP solution

-

TGF-βRI peptide substrate

-

LY2157299 (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of LY2157299 in Kinase Assay Buffer at 10-fold the desired final concentrations.

-

Dilute the TGF-βRI enzyme to the desired concentration in Kinase Assay Buffer.

-

Prepare a master mix containing the Kinase Assay Buffer, ATP, and the peptide substrate.

-

-

Kinase Reaction:

-

Add 2.5 µl of the diluted LY2157299 or vehicle (e.g., 5% DMSO) to the respective wells of the assay plate.

-

Add 12.5 µl of the Master Mix to each well.

-

Initiate the reaction by adding 10 µl of the diluted TGF-βRI enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 45-120 minutes).[9][10]

-

-

Signal Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding 25 µl of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40-45 minutes.[9]

-

Add 50 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for another 30-45 minutes.[9]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of LY2157299.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based TGF-β Luciferase Reporter Assay

This assay measures the activity of the TGF-β signaling pathway within a cellular context using a luciferase reporter gene under the control of a TGF-β-responsive promoter.

Materials:

-

A suitable cell line responsive to TGF-β (e.g., HEK293, Mv1Lu, or HepG2)

-

Control plasmid (e.g., expressing Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium and supplements

-

Recombinant TGF-β1

-

LY2157299 (or other test inhibitors)

-

Luciferase Assay System (e.g., Promega)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture the chosen cell line in appropriate conditions.

-

Co-transfect the cells with the luciferase reporter plasmid and the control plasmid. Alternatively, use a stable cell line expressing the reporter construct.

-

-

Assay Performance:

-

Plate the transfected or stable reporter cells in a 96-well plate and allow them to adhere.

-

Prepare serial dilutions of LY2157299 in the appropriate cell culture medium.

-

Pre-incubate the cells with the test inhibitor for a specified time (e.g., 1 hour).

-

Stimulate the cells with a predetermined concentration of recombinant TGF-β1 (e.g., 0.6 ng/ml) in the presence of the inhibitor.[11]

-

Incubate the plate for 22-24 hours at 37°C in a CO2 incubator.[12]

-

-

Luciferase Measurement:

-

After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of TGF-β-induced luciferase activity for each concentration of LY2157299.

-

Determine the IC50 value from the dose-response curve.

-

Western Blot Analysis of Phosphorylated SMAD2 (pSMAD2)

This protocol details the detection of changes in SMAD2 phosphorylation in response to LY2157299 treatment.

Materials:

-

Cell line of interest (e.g., HaCaT, A549, or cancer cell lines)

-

Cell culture medium and supplements

-

Recombinant TGF-β1

-

LY2157299

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-pSMAD2 (Ser465/467) and anti-total SMAD2

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells and grow to 80-90% confluency.

-

Serum-starve the cells for 18-22 hours to reduce basal signaling.[13]

-

Pre-treat cells with various concentrations of LY2157299 or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes to induce SMAD2 phosphorylation.[13][14]

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pSMAD2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH or β-actin).

-

Quantify the band intensities and normalize the pSMAD2 signal to the total SMAD2 signal.

-

In Vivo Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the antitumor activity of LY2157299 in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation (e.g., U87MG, Calu6, MX1)

-

Matrigel (optional)

-

LY2157299

-

Vehicle for oral gavage (e.g., 1% NaCMC, 0.5% SLS, 0.05% Antifoam, 0.085% PVP C-30)

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Tumor Cell Implantation:

-

Inject a suspension of cancer cells (e.g., 5x10^5 to 1x10^6 cells) subcutaneously into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-300 mm³), randomize the mice into treatment and control groups.[15]

-

-

Treatment Administration:

-

Monitoring and Endpoint:

-

Measure tumor volume and mouse body weight 2-3 times per week.

-

Continue treatment for a predetermined period (e.g., 20 days) or until tumors in the control group reach a specified endpoint size.[16]

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect the tumors.

-

Tumors can be used for pharmacodynamic analysis (e.g., pSMAD2 Western blot) or other biomarker studies.

-

-

Data Analysis:

-

Compare the tumor growth rates between the LY2157299-treated and vehicle-treated groups to determine the antitumor efficacy.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xtalks.com [xtalks.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]

- 6. oncotarget.com [oncotarget.com]

- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. promega.com [promega.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. dovepress.com [dovepress.com]

An In-Depth Technical Guide on the In Vitro Efficacy of LY2157299 (Galunisertib)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galunisertib (formerly LY2157299) is a first-in-class, orally administered small molecule inhibitor that selectively targets the Transforming Growth Factor-Beta Receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] In the context of cancer, this pathway exhibits a dual role, acting as a tumor suppressor in early stages but promoting tumor progression, invasion, metastasis, and immune evasion in advanced stages.[1][3] Galunisertib is designed to abrogate the activation of this pathway by blocking the kinase activity of TGF-βRI, thereby preventing the phosphorylation of downstream mediators like SMAD2.[1][2] This technical guide provides a comprehensive overview of the core in vitro methodologies, signaling pathways, and quantitative data from studies evaluating the efficacy of Galunisertib.

Core Mechanism of Action: Inhibition of TGF-β Signaling

Galunisertib functions as a selective, ATP-mimetic inhibitor of the TGF-βRI (ALK5) serine/threonine kinase. In the canonical TGF-β pathway, the binding of a TGF-β ligand to the TGF-β Receptor II (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI.[4][5] This activated receptor complex then phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[2][5] These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes. Galunisertib specifically blocks the kinase domain of TGF-βRI, preventing SMAD2 phosphorylation and interrupting the entire downstream signaling cascade.[2][6]

Quantitative Data Summary: In Vitro Efficacy

The following tables summarize the quantitative data from various in vitro studies on LY2157299 across different cancer cell lines.

Table 1: Inhibitory Activity of LY2157299

| Target/Assay | Cell Line / System | IC50 Value | Reference |

| TGF-βRI (ALK5) Kinase | Autophosphorylation Assay | 0.051 µM | [7] |

| TGF-βRI (ALK5) Kinase | Ki | 86 nM | [7] |

| TGF-βRII Kinase | Autophosphorylation Assay | 2 µM | [7] |

| TGF-βRII Binding | Binding Assay | 0.43 µM | [7] |

| TGF-β-induced SMAD2/3 Reporter | HEK293 | 221 nM | [7] |

| BMP-induced SMAD1/5/8 Reporter | HEK293 | >10,000 nM | [7] |

| TGF-β-induced pSMAD | 4T1-LP (Murine Breast Cancer) | 1.77 µM | [7] |

| TGF-β-induced pSMAD | EMT6-LM2 (Murine Breast Cancer) | 0.89 µM | [7] |

| TGF-β-induced Proliferation | NIH3T3 (Fibroblasts) | 0.396 µM | [7] |

| Cell Proliferation (MTT) | OVCAR8 (Ovarian Cancer) | 226.71 ± 4.87 µM | [8] |

| Cell Proliferation (MTT) | CAOV3 (Ovarian Cancer) | 159.93 ± 3.94 µM | [8] |

Table 2: Effects of LY2157299 on Cellular Processes in Hepatocellular Carcinoma (HCC) Models

| Cell Line(s) | Process | LY2157299 Effect | Treatment Conditions | Reference |

| HepG2, Hep3B | Proliferation | Antiproliferative effects at low concentrations with TGF-β stimulation. | Continuous exposure to 0.1-100 µM for 72-96h. | [4][9] |

| SK-HEP1, JHH6 | Proliferation | No significant effect observed at concentrations below 100 µM. | Continuous exposure to 0.1-100 µM for 72-96h. | |

| SK-HEP1, SK-Suni, SK-Sora | Invasion/Migration | Potent anti-migratory and anti-invasive properties observed. | Not specified. | [9] |

| Multiple HCC lines | SMAD2/3 Phosphorylation | Potently inhibited TGF-β induced p-Smad2 and p-Smad3. | Micromolar concentrations. | [4][10][11] |

| SK-Sora, HepG2, Hep3B | Combination w/ Sorafenib | Slight dose-dependent potentiation of sorafenib's anti-proliferative effect. | 0.1-100 µM LY2157299 with 5 µM sorafenib for 72h. |

Table 3: Effects of LY2157299 on Cellular Processes in Other Cancer Models

| Cell Line(s) | Cancer Type | Process | LY2157299 Effect | Reference |

| OVCAR8, CAOV3 | Ovarian | Proliferation, Migration, Invasion | Inhibited all three processes. | [8] |

| U87MG | Glioblastoma | Migration | Blocked TGF-β1 enhanced migration in a dose-dependent manner. | [7] |

| KPC-M09 | Pancreatic | Epithelial-Mesenchymal Transition (EMT) | Inhibited TGF-β1 mediated EMT. | [7] |

| Neuroblastoma cells | Neuroblastoma | SMAD Activation | Suppressed SMAD activation induced by exogenous TGF-β1 or patient plasma. | [12] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vitro findings. Below are protocols for key experiments cited in the literature.

Cell Proliferation (MTT) Assay

This protocol is a generalized representation based on methodologies used in studies on HCC and ovarian cancer cell lines.[4][8]

-

Cell Seeding: Cancer cells (e.g., HepG2, OVCAR8) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are exposed to a range of LY2157299 concentrations (e.g., 0.1, 1, 10, 100 µM).[4] In some experiments, cells are co-treated with 5 ng/mL of TGF-β to stimulate the pathway.[4]

-

Incubation: The plates are incubated for a specified period, typically 72 to 96 hours.[4]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are often expressed as a percentage of the untreated control.

Western Blot for SMAD Phosphorylation

This protocol is based on studies assessing the direct impact of LY2157299 on the TGF-β signaling pathway.[4][7][8]

-

Cell Culture and Treatment: Cells are cultured to ~70-80% confluency. They may be serum-starved before treatment. Cells are pre-treated with LY2157299 for a short period (e.g., 1 hour) before stimulation with TGF-β1 (e.g., 1-10 ng/mL) for a defined time (e.g., 30-60 minutes).[13][14]

-

Cell Lysis: Cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with primary antibodies against phospho-SMAD2, total SMAD2, and a loading control (e.g., GAPDH).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the protein bands.

Cell Migration and Invasion Assays

These assays are used to evaluate the potent anti-metastatic properties of LY2157299.[7][8][9]

-

Wound-Healing (Scratch) Assay:

-

Cells are grown to a confluent monolayer in a multi-well plate.

-

A sterile pipette tip is used to create a "scratch" or wound in the monolayer.

-

The cells are washed to remove debris and then incubated with media containing LY2157299 or a vehicle control.

-

The closure of the wound is monitored and photographed at different time points (e.g., 0, 24, 48 hours). The rate of migration is quantified by measuring the change in the wound area.

-

-

Transwell (Boyden Chamber) Invasion Assay:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel) to simulate an extracellular matrix barrier.

-

Cells, pre-treated with LY2157299 or control, are seeded in the upper chamber in serum-free media.

-

The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

After incubation (e.g., 24-48 hours), non-invading cells on the top surface of the membrane are removed with a cotton swab.

-

Cells that have invaded through the Matrigel and membrane to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Conclusion

The in vitro data for LY2157299 (Galunisertib) consistently demonstrate its function as a potent and selective inhibitor of the TGF-βRI/ALK5 kinase. Its primary mechanism of action is the direct inhibition of SMAD2/3 phosphorylation, effectively blocking the canonical TGF-β signaling pathway.[4][7] While its anti-proliferative effects can be modest and cell-type dependent, LY2157299 shows strong efficacy in inhibiting key processes of metastasis, such as cell migration, invasion, and epithelial-to-mesenchymal transition.[7][8] These findings underscore the therapeutic potential of targeting the TGF-β pathway to counteract tumor progression, particularly in advanced-stage cancers where this pathway is predominantly pro-tumorigenic. The compiled data provide a robust foundation for further preclinical and clinical investigation of LY2157299, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Inhibition of the TGF-β Signaling Pathway in HCC Cells Using the Small Molecule Inhibitor LY2157299 and the D10 Monoclonal Antibody against TGF-β Receptor Type II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TGFβR1 Blockade with Galunisertib (LY2157299) Enhances Anti-Neuroblastoma Activity of the Anti-GD2 Antibody Dinutuximab (ch14.18) with Natural Killer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Preclinical Profile of Galunisertib in Glioblastoma: A Technical Whitepaper

This document provides an in-depth technical overview of the preclinical data for Galunisertib, a first-in-class small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) pathway, in the context of glioblastoma (GBM) models. The content is tailored for researchers, scientists, and professionals in drug development, focusing on quantitative data, detailed experimental methodologies, and visualization of key biological and experimental processes.

Introduction: The Rationale for Targeting TGF-β in Glioblastoma

Glioblastoma is the most aggressive primary brain tumor, characterized by rapid proliferation, diffuse infiltration, and profound immunosuppression. The TGF-β signaling pathway is frequently dysregulated in GBM, where it transitions from a tumor-suppressive role in normal cells to a potent oncogenic driver.[1][2] In cancer, TGF-β promotes tumor growth, invasion, angiogenesis, and escape from immune surveillance.[1][3][4] Elevated levels of TGF-β are often observed in glioblastoma patients and are associated with a poor prognosis.[5]

Galunisertib (formerly LY2157299 monohydrate) is an orally bioavailable small molecule that selectively inhibits the TGF-β receptor type I (TGFβRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][6] By blocking the kinase activity of TGFβRI, Galunisertib prevents the phosphorylation and activation of the downstream mediators SMAD2 and SMAD3, thereby abrogating the canonical TGF-β signaling cascade.[1][3][7] This mechanism provides a strong rationale for investigating Galunisertib as a therapeutic agent to counteract the pro-tumorigenic effects of TGF-β in glioblastoma.

Mechanism of Action of Galunisertib

Galunisertib acts as a selective, ATP-mimetic inhibitor of the TGFβRI serine/threonine kinase.[8] Its primary mechanism involves blocking the canonical SMAD-dependent signaling pathway. Preclinical studies have also demonstrated that Galunisertib can inhibit non-canonical pathways, such as MAPK and PI3K/AKT signaling, that are sometimes engaged by the TGF-β pathway.[8][9][10] The inhibition of TGFβRI kinase prevents the downstream signaling cascade responsible for mediating the diverse biological effects of TGF-β.

In Vitro Preclinical Data in Glioblastoma Models

In vitro studies using human glioblastoma cell lines have been crucial in elucidating the direct effects of Galunisertib on tumor cell behavior.

Studies utilizing the human U87MG glioblastoma cell line demonstrated that TGF-β1 stimulation enhances cell migration.[11] Galunisertib effectively blocked this induced migration in a dose-dependent manner.[7][11] Notably, Galunisertib also diminished the baseline migration of U87MG cells in the absence of external TGF-β1, which suggests an inhibitory effect on an autocrine TGF-β signaling loop active in these cells.[7][11]

While specific IC50 values for migration inhibition in U87MG cells are not detailed in the provided results, the data consistently describe a dose-dependent inhibition of both basal and TGF-β-stimulated migration.[11]

Table 1: Summary of In Vitro Effects of Galunisertib on U87MG Glioblastoma Cells

| Assay | Endpoint | Treatment | Result | Reference |

|---|---|---|---|---|

| Migration Assay | Cell Migration | TGF-β1 | Enhanced migration | [11] |

| Migration Assay | Cell Migration | Galunisertib + TGF-β1 | Dose-dependent inhibition of migration | [7][11] |

| Migration Assay | Cell Migration | Galunisertib (alone) | Reduction in baseline migration |[7][11] |

Cell Migration Assay (Transwell Assay):

-

Cell Culture: Human U87MG glioblastoma cells are cultured in standard growth medium.

-

Assay Setup: A Boyden chamber or Transwell insert system is used. The underside of the porous membrane is coated with an appropriate extracellular matrix component.

-

Cell Seeding: Cells are serum-starved, harvested, and seeded into the upper chamber of the insert in a serum-free medium.

-

Treatment: The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum). For stimulated conditions, TGF-β1 is added to the medium. Galunisertib is added at various concentrations to the upper and/or lower chambers.

-

Incubation: The plate is incubated for a period (e.g., 12-24 hours) to allow cell migration through the membrane.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or eluted for spectrophotometric quantification.

In Vivo Preclinical Data in Glioblastoma Models

In vivo studies are essential for evaluating the therapeutic efficacy of Galunisertib in a more complex biological system, accounting for factors like drug delivery and tumor microenvironment interactions.

Preclinical evaluation in an orthotopic U87MG xenograft model using immune-compromised mice showed that Galunisertib monotherapy had a modest anti-tumor effect.[8][11] The chemotherapeutic agent lomustine (CCNU), a standard of care for recurrent glioblastoma, also demonstrated antitumor activity as a single agent.[8][11] However, the combination of Galunisertib with lomustine resulted in a significant reduction in tumor volume when compared to the vehicle control, Galunisertib alone, or lomustine alone.[8][11] This suggests a synergistic or additive therapeutic effect.[5]

Table 2: Summary of In Vivo Efficacy in U87MG Xenograft Model

| Treatment Group | Animal Model | Dosing | Key Outcome | Reference |

|---|---|---|---|---|

| Vehicle | Immune-compromised mice | N/A | Baseline tumor growth | [11] |

| Galunisertib (monotherapy) | Immune-compromised mice | 25 mg/kg | Modest anti-tumor effect | [11] |

| Lomustine (monotherapy) | Immune-compromised mice | 30 mg/kg | Anti-tumor activity | [11] |

| Galunisertib + Lomustine | Immune-compromised mice | 25 mg/kg + 30 mg/kg | Significant reduction in tumor volume vs. all other groups |[8][11] |

Note: A dose of 75 mg/kg (BID) of Galunisertib was found to be effective in other non-glioblastoma preclinical models.[11][12]

Orthotopic Xenograft Glioblastoma Model:

-

Cell Preparation: U87MG human glioblastoma cells are cultured, harvested, and resuspended in a suitable medium (e.g., sterile PBS).

-

Animal Model: Immune-compromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: Animals are anesthetized, and a burr hole is drilled in the skull. Using a stereotactic frame, a specific number of U87MG cells are injected intracranially into the brain parenchyma.

-

Tumor Establishment: Mice are monitored, and tumor growth is typically confirmed via bioluminescence imaging (if cells are engineered to express luciferase) or MRI.

-

Treatment Initiation: Once tumors reach a predetermined size, animals are randomized into treatment cohorts (Vehicle, Galunisertib, Lomustine, Combination).

-

Drug Administration: Galunisertib is administered, typically via oral gavage, on a defined schedule (e.g., twice daily, BID).[11] Lomustine is administered as per its established protocol.

-

Monitoring and Endpoint: Tumor volume is measured periodically using imaging. Animal body weight and overall health are monitored. The study endpoint may be a specific tumor volume, a set time point, or animal survival.

Pharmacodynamic Profile

A key aspect of preclinical assessment is confirming target engagement in vivo. Galunisertib's activity was characterized by its ability to inhibit the phosphorylation of SMAD2 (pSMAD).[11][12] This pharmacodynamic (PD) marker was used to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, which helped define an optimal dosing schedule to achieve significant target modulation over a 24-hour period.[7][11] Studies in rat models also demonstrated a correlation between the inhibition of pSMAD in tumor tissues and in peripheral blood mononuclear cells (PBMCs), supporting the use of PBMCs as a surrogate tissue for assessing the pharmacodynamic effects of Galunisertib in clinical settings.[12]

Conclusion and Clinical Translation

The preclinical data for Galunisertib in glioblastoma models demonstrated a clear biological rationale for its use. In vitro, it effectively inhibited glioblastoma cell migration.[11] In vivo, while showing modest single-agent activity, it significantly enhanced the anti-tumor effect of lomustine in a U87MG xenograft model.[8][11] These promising preclinical findings, particularly the synergy with lomustine, provided the basis for advancing Galunisertib into clinical trials for glioblastoma patients.[5][13] However, it is important to note that subsequent Phase II clinical trials in patients with recurrent glioblastoma did not demonstrate a significant improvement in overall survival for the Galunisertib plus lomustine combination compared to lomustine alone, highlighting the challenges of translating preclinical efficacy into clinical benefit.[2][13]

References

- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The TGF-β Family in Glioblastoma | MDPI [mdpi.com]

- 3. What is Galunisertib used for? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. A Phase II randomized study of galunisertib monotherapy or galunisertib plus lomustine compared with lomustine monotherapy in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to the Chemical Structure and Activity of Galunisertib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galunisertib, also known as LY2157299, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGF-βRI) kinase.[1][2][3] Dysregulation of the TGF-β signaling pathway is implicated in the pathology of numerous diseases, including cancer, where it can promote tumor growth, metastasis, and immune evasion.[1][3] Galunisertib's ability to specifically block this pathway has made it a subject of significant interest in oncological research. This guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of Galunisertib, along with a representative experimental protocol for assessing its biological activity.

Chemical and Physicochemical Properties

Galunisertib is a dihydropyrrolopyrazole derivative with the IUPAC name 4-[2-(6-methyl-2-pyridinyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide.[4] Its chemical structure is presented below:

Figure 1: 2D Chemical Structure of Galunisertib

A summary of the key chemical and physicochemical properties of Galunisertib is provided in Table 1.

Table 1: Physicochemical and Pharmacological Properties of Galunisertib

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₉N₅O | [5][6] |

| Molecular Weight | 369.43 g/mol | [7] |

| IUPAC Name | 4-[2-(6-methyl-2-pyridinyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide | [4] |

| CAS Number | 700874-72-2 | [5] |

| Appearance | White to yellow solid | [6] |

| Solubility | Soluble in DMSO (up to 25 mg/mL) | [5] |

| XLogP3 | 2.4 | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

| IC₅₀ for TGF-βRI (ALK5) | 56 nM | [2][9] |

| IC₅₀ for ALK4 | 77.7 nM | |

| IC₅₀ for TGF-βRII | 0.208 µM | [10] |

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

Galunisertib exerts its biological effects by inhibiting the kinase activity of TGF-βRI, also known as Activin Receptor-Like Kinase 5 (ALK5).[2][11] The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active kinase. This binding recruits and activates the TGF-β type I receptor (TGF-βRI), which in turn phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3.[2][5]

Once phosphorylated, SMAD2 and SMAD3 form a complex with SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cell proliferation, differentiation, apoptosis, and invasion.[2][5]

Galunisertib binds to the ATP-binding site of the TGF-βRI kinase domain, preventing the phosphorylation of SMAD2 and SMAD3, thereby blocking the entire downstream signaling cascade.[1]

The following diagram illustrates the TGF-β signaling pathway and the point of inhibition by Galunisertib.

Caption: TGF-β signaling pathway and inhibition by Galunisertib.

Experimental Protocols

The biological activity of Galunisertib is commonly assessed by its ability to inhibit TGF-β-induced SMAD2 phosphorylation in cancer cell lines.

In Vitro SMAD2 Phosphorylation Assay

This protocol describes a method to determine the in vitro potency of Galunisertib by measuring the inhibition of TGF-β1-induced SMAD2 phosphorylation in a cancer cell line (e.g., 4T1-LP or EMT6-LM2).[6]

Materials:

-

Cancer cell line (e.g., 4T1-LP, EMT6-LM2)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Recombinant human TGF-β1

-

Galunisertib

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-SMAD2 (pSMAD2) and anti-total-SMAD2 (tSMAD2)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot equipment and reagents

Workflow Diagram:

Caption: Workflow for in vitro SMAD2 phosphorylation assay.

Procedure:

-

Cell Culture: Seed the chosen cancer cell line into 6-well plates at an appropriate density and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the growth medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours. This step reduces basal signaling activity.

-

Galunisertib Treatment: Prepare a serial dilution of Galunisertib in low-serum medium. Remove the starvation medium and add the Galunisertib solutions to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

TGF-β1 Stimulation: Add TGF-β1 to each well (final concentration typically 1-5 ng/mL), except for the negative control wells. Incubate for 30-60 minutes.

-

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pSMAD2 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against tSMAD2 to serve as a loading control.

-

-

Data Analysis: Quantify the band intensities for pSMAD2 and tSMAD2. Normalize the pSMAD2 signal to the tSMAD2 signal for each sample. Calculate the percentage of inhibition of pSMAD2 for each Galunisertib concentration relative to the TGF-β1-stimulated vehicle control. Plot the percentage of inhibition against the Galunisertib concentration to determine the IC₅₀ value.

Conclusion

Galunisertib is a well-characterized inhibitor of the TGF-β signaling pathway with a clear mechanism of action. Its chemical structure and physicochemical properties are well-defined, and its biological activity can be reliably assessed using in vitro assays such as the SMAD2 phosphorylation assay. This technical guide provides a foundational understanding of Galunisertib for researchers and professionals in the field of drug development.

References

- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galunisertib | C22H19N5O | CID 10090485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 5. assaygenie.com [assaygenie.com]

- 6. oncotarget.com [oncotarget.com]

- 7. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]